molecular formula C16H18N2O2 B13874879 2-[(4-methoxyphenyl)methyl]-7-methyl-6,7-dihydro-5H-indazol-4-one

2-[(4-methoxyphenyl)methyl]-7-methyl-6,7-dihydro-5H-indazol-4-one

Cat. No.: B13874879
M. Wt: 270.33 g/mol
InChI Key: UVDMQKLEQHMIKZ-UHFFFAOYSA-N
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Description

2-[(4-methoxyphenyl)methyl]-7-methyl-6,7-dihydro-5H-indazol-4-one is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a methoxyphenyl group, a methyl group, and an indazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methoxyphenyl)methyl]-7-methyl-6,7-dihydro-5H-indazol-4-one typically involves multiple steps. One common method is the condensation of 4-methoxybenzylamine with a suitable ketone, followed by cyclization and reduction reactions. The reaction conditions often require the use of catalysts such as palladium or platinum, and solvents like ethanol or methanol. The process may also involve heating under reflux conditions to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(4-methoxyphenyl)methyl]-7-methyl-6,7-dihydro-5H-indazol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include halides and organometallic compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-[(4-methoxyphenyl)methyl]-7-methyl-6,7-dihydro-5H-indazol-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(4-methoxyphenyl)methyl]-7-methyl-6,7-dihydro-5H-indazol-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-methoxy-5-((phenylamino)methyl)phenol
  • 2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid

Uniqueness

2-[(4-methoxyphenyl)methyl]-7-methyl-6,7-dihydro-5H-indazol-4-one is unique due to its specific indazole core structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H18N2O2

Molecular Weight

270.33 g/mol

IUPAC Name

2-[(4-methoxyphenyl)methyl]-7-methyl-6,7-dihydro-5H-indazol-4-one

InChI

InChI=1S/C16H18N2O2/c1-11-3-8-15(19)14-10-18(17-16(11)14)9-12-4-6-13(20-2)7-5-12/h4-7,10-11H,3,8-9H2,1-2H3

InChI Key

UVDMQKLEQHMIKZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(=O)C2=CN(N=C12)CC3=CC=C(C=C3)OC

Origin of Product

United States

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